2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 205.66 g/mol. This compound is classified as a derivative of phenylpropanolamine, where the phenyl ring is substituted with a fluorine atom at the third position. Its structure includes an amino group, a hydroxyl group, and a hydrochloride salt form, which enhances its solubility in water. The compound is identified by its CAS number 395-04-0 and is recognized for its potential therapeutic applications, particularly in pharmacology and medicinal chemistry .
These reactions are fundamental in understanding the compound's behavior in biological systems and its potential modifications for enhanced efficacy .
2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride exhibits notable biological activity, primarily due to its structural similarity to other biologically active compounds:
Research indicates that compounds in this class could be involved in significant biochemical pathways that affect cellular signaling and gene expression.
Synthesis of 2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride typically involves multi-step organic synthesis techniques:
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product .
The applications of 2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride span various fields:
Interaction studies have indicated that 2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride may influence various biological targets:
These interactions are essential for understanding its pharmacokinetics and therapeutic potential .
Several compounds share structural similarities with 2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Key Differences |
---|---|---|
2-Amino-2-(4-fluorophenyl)ethanol | 224434-01-9 | Different substitution pattern on phenyl ring |
(R)-2-Amino-2-(4-fluorophenyl)ethanol | 174770-74-2 | Stereochemistry differs |
(S)-2-Amino-2-(4-fluorophenyl)ethanol | 1269773-21-8 | Stereochemistry differs |
3-Amino-3-(4-fluorophenyl)propan-1-ol | 612532-52-2 | Different position of amino group |